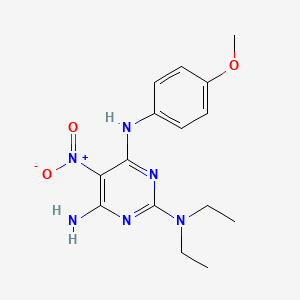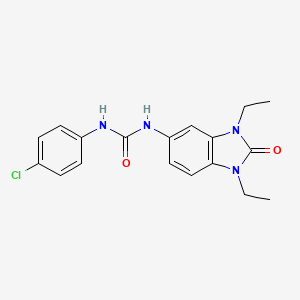![molecular formula C24H32N4O5 B11262877 N'-[(E)-{4-[bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B11262877.png)
N'-[(E)-{4-[bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene]-2-(4-methoxyphenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-{4-[bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene]-2-(4-methoxyphenoxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a methoxyphenoxy group, and an acetohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{4-[bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene]-2-(4-methoxyphenoxy)acetohydrazide typically involves a multi-step process:
Formation of the nitrophenyl intermediate: The initial step involves the nitration of a suitable aromatic precursor to introduce the nitro group.
Introduction of the bis(2-methylpropyl)amino group: This step involves the substitution reaction where the nitrophenyl intermediate reacts with bis(2-methylpropyl)amine under controlled conditions.
Condensation with acetohydrazide: The final step involves the condensation of the substituted nitrophenyl intermediate with 2-(4-methoxyphenoxy)acetohydrazide under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-{4-[bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene]-2-(4-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Common nucleophiles for substitution reactions include alkoxides and amines.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’-[(E)-{4-[bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene]-2-(4-methoxyphenoxy)acetohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of N’-[(E)-{4-[bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene]-2-(4-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparación Con Compuestos Similares
Similar Compounds
N’-[(E)-{4-[bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene]-2-(4-methoxyphenoxy)acetohydrazide: Similar compounds include other hydrazide derivatives with different substituents on the aromatic ring or variations in the hydrazide moiety.
Uniqueness
Structural Uniqueness: The presence of both the nitrophenyl and methoxyphenoxy groups in the same molecule provides unique chemical properties and reactivity.
Functional Uniqueness:
Propiedades
Fórmula molecular |
C24H32N4O5 |
|---|---|
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
N-[(E)-[4-[bis(2-methylpropyl)amino]-3-nitrophenyl]methylideneamino]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C24H32N4O5/c1-17(2)14-27(15-18(3)4)22-11-6-19(12-23(22)28(30)31)13-25-26-24(29)16-33-21-9-7-20(32-5)8-10-21/h6-13,17-18H,14-16H2,1-5H3,(H,26,29)/b25-13+ |
Clave InChI |
DWDVYOYYUALXHW-DHRITJCHSA-N |
SMILES isomérico |
CC(C)CN(CC(C)C)C1=C(C=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)OC)[N+](=O)[O-] |
SMILES canónico |
CC(C)CN(CC(C)C)C1=C(C=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11262797.png)
![N-(2,4-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11262803.png)
![N-(3-methylphenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11262807.png)
![N-(2,6-dimethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11262819.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B11262826.png)
![3,4-dimethyl-N-(3-{5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide](/img/structure/B11262833.png)
![2-[8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]-N-phenylacetamide](/img/structure/B11262843.png)
![1-Benzyl-4-[1-methyl-4-(4-methylpiperazin-1-YL)-1H-pyrazolo[3,4-D]pyrimidin-6-YL]piperazine](/img/structure/B11262850.png)
![3-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11262853.png)
![2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B11262856.png)

![N-cyclohexyl-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B11262863.png)
![N-[4-({3-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B11262873.png)
